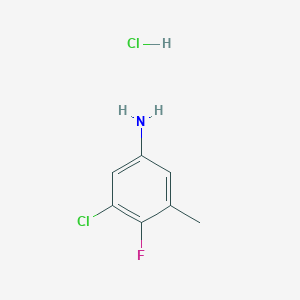
3-Chloro-4-fluoro-5-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-5-methylaniline hydrochloride is a chemical compound with the CAS Number: 2344679-07-6 . It has a molecular weight of 196.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluoro-5-methylaniline hydrochloride is1S/C7H7ClFN.ClH/c1-4-2-5 (10)3-6 (8)7 (4)9;/h2-3H,10H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Chloro-4-fluoro-5-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.05 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- The metabolism of 3-chloro-4-fluoroaniline has been extensively studied, revealing rapid and extensive transformation into numerous metabolites, with primary pathways involving N-acetylation and hydroxylation followed by O-sulfation. These findings are crucial for understanding the biotransformation and potential toxicity of this compound in biological systems (Duckett et al., 2006).
Chemical Synthesis and Functionalization
- Research on ligand-receptor interactions using fluorescence correlation spectroscopy (FCS) with various fluorophores, including derivatives of 3-chloro-4-fluoroaniline, has enhanced our understanding of binding dynamics and stoichiometry in biological systems (Wohland et al., 1999).
- A study focused on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides highlighted the role of 3-chloro-4-fluoroaniline derivatives in the development of new pharmacologically active compounds (Tucker et al., 1988).
Environmental Toxicology
- The impact of 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline on the earthworm Eisenia veneta was assessed, identifying novel biomarkers of xenobiotic toxicity. This research contributes to our understanding of the environmental impact of these compounds (Bundy et al., 2002).
Material Science
- Studies on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, influenced by biofield energy treatment, provide insights into the potential modifications of chemical compounds for various applications in material science (Trivedi et al., 2015).
Analytical Chemistry
- The development of chiral stationary phases for high-performance liquid chromatography (HPLC) using 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose has improved the enantioseparation of racemic mixtures, demonstrating the utility of 3-chloro-4-fluoro-5-methylaniline derivatives in analytical chemistry (Chankvetadze et al., 1997).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-5-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-2-5(10)3-6(8)7(4)9;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZKBNFLQJRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-methylaniline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

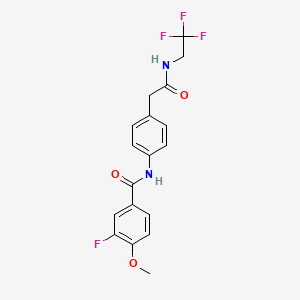
![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)
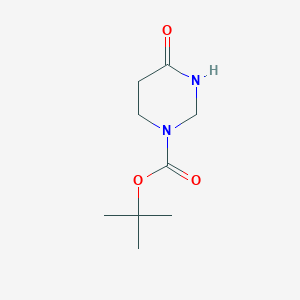

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2649220.png)
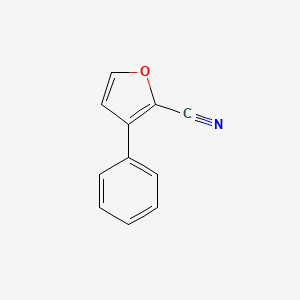
![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)
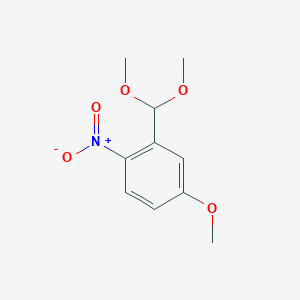
![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)
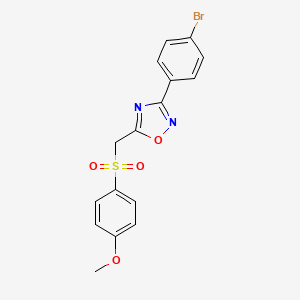

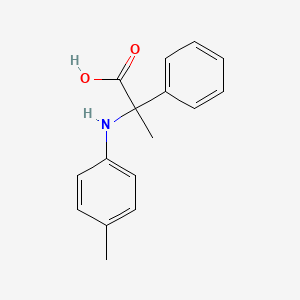
![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)